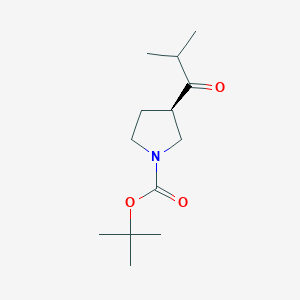![molecular formula C40H63ClN4O10S B13648268 (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13648268.png)
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-PEG6-C4-Cl is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
準備方法
The synthesis of (S,R,S)-AHPC-PEG6-C4-Cl involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and purity of the final product. The synthetic route typically begins with the preparation of the AHPC (aryl hydrocarbon receptor protein complex) core, followed by the attachment of the PEG6 (polyethylene glycol with six ethylene glycol units) linker. The final step involves the introduction of the C4-Cl (chlorine-substituted carbon chain) moiety. Industrial production methods often employ automated synthesis techniques to scale up the production while maintaining high purity and yield.
化学反応の分析
(S,R,S)-AHPC-PEG6-C4-Cl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the C4-Cl moiety. Typical reagents include sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
科学的研究の応用
(S,R,S)-AHPC-PEG6-C4-Cl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying protein-ligand interactions and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins involved in disease processes.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S,R,S)-AHPC-PEG6-C4-Cl involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This selective binding is crucial for its potential therapeutic applications, as it can lead to targeted effects with minimal off-target interactions.
類似化合物との比較
(S,R,S)-AHPC-PEG6-C4-Cl can be compared with other similar compounds, such as:
(R,S,R)-AHPC-PEG6-C4-Cl: This compound has a different stereochemistry, which can lead to variations in its reactivity and biological interactions.
(S,R,S)-AHPC-PEG4-C4-Cl: With a shorter PEG linker, this compound may have different solubility and bioavailability properties.
(S,R,S)-AHPC-PEG6-C4-Br: Substituting the chlorine atom with bromine can alter the compound’s reactivity and potential applications. The uniqueness of (S,R,S)-AHPC-PEG6-C4-Cl lies in its specific stereochemistry and the presence of the PEG6 linker, which enhances its solubility and ability to interact with biological molecules.
特性
分子式 |
C40H63ClN4O10S |
|---|---|
分子量 |
827.5 g/mol |
IUPAC名 |
1-[2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47) |
InChIキー |
XIGXWMDJELQVSW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
![4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13648206.png)
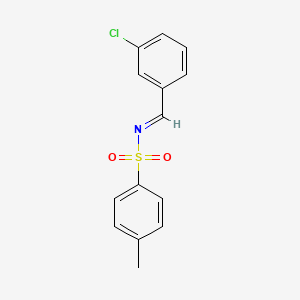
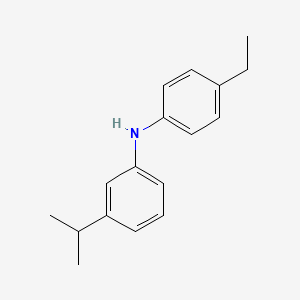
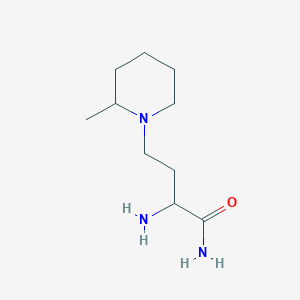
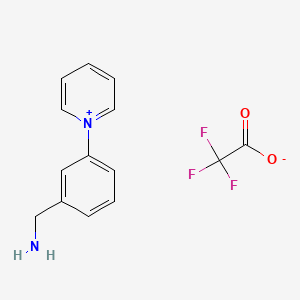
![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)
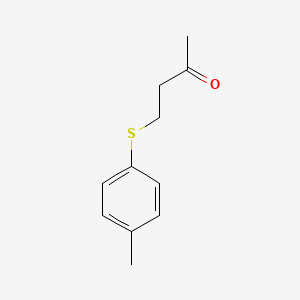
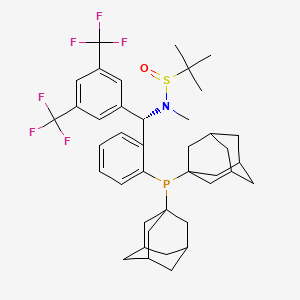

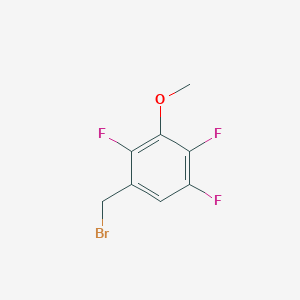
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride](/img/structure/B13648269.png)
